1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea
Beschreibung
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea is a urea derivative characterized by a benzylpiperidinylmethyl group linked to a cyclopropylurea moiety.
Eigenschaften
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopropylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-16-6-7-16)18-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAJESBIYIVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-Benzylpiperidin-4-ylmethanol: This intermediate is synthesized by the reduction of 1-benzyl-4-piperidone using a reducing agent such as sodium borohydride.
Conversion to 1-[(1-Benzylpiperidin-4-yl)methyl]amine: The intermediate is then converted to the corresponding amine using reagents like thionyl chloride and ammonia.
Cyclopropylurea Formation: Finally, the amine is reacted with cyclopropyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea
The synthesis of this compound typically involves several steps:
- Formation of 1-Benzylpiperidin-4-ylmethanol : This intermediate is synthesized by reducing 1-benzyl-4-piperidone using sodium borohydride.
- Conversion to 1-[(1-Benzylpiperidin-4-yl)methyl]amine : The intermediate is converted to the corresponding amine using thionyl chloride and ammonia.
- Cyclopropylurea Formation : The final step involves reacting the amine with cyclopropyl isocyanate to yield the target compound.
These synthetic routes can be optimized through advanced catalytic systems and purification techniques to enhance yield and purity.
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : Nucleophilic substitutions at the benzyl or piperidine ring positions.
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Research indicates that similar compounds may target acetylcholinesterase, suggesting possible implications in neurological functions. The exploration of its biochemical pathways can lead to insights into its effects on cellular processes.
Medicine
In medical research, ongoing studies are investigating the therapeutic potential of this compound for treating various diseases, particularly neurological disorders. Its unique structural properties may contribute to its efficacy as a therapeutic agent.
Industry
This compound also finds applications in industrial settings, where it is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its role in developing new materials further underscores its versatility.
Uniqueness of this compound
This compound's unique combination of functional groups distinguishes it from similar compounds, enabling distinct chemical reactivity and biological activity profiles. Its potential applications span multiple scientific domains, making it a significant focus of research.
Wirkmechanismus
The mechanism of action of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Structural Differences :
- Core Structure : Replaces the benzylpiperidinylmethyl group with a 2-chloro-4-hydroxyphenyl ring.
- Molecular Formula : C₁₀H₁₁ClN₂O₂ (MW: 226.66 g/mol) vs. C₁₇H₂₄N₃O (estimated MW: 286.4 g/mol for the target compound).
- Functional Groups: Chlorophenol and urea vs. benzylpiperidine and urea.
Pharmacological Profile :
- Acts as a metabolite of Lenvatinib, a multi-kinase inhibitor targeting VEGF, FGF, and SCF receptors .
3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Structural Differences :
- Replaces the cyclopropylurea with a triazolo-pyridine group.
- Molecular Formula : C₁₇H₁₈N₅ (MW: 292.36 g/mol).
Comparative Data Table
Research Findings and Implications
- Target Compound : The benzylpiperidine group may enable interactions with central nervous system targets, while the urea group could modulate enzyme activity (e.g., carbonic anhydrases or proteases) .
- Microbial Correlations : The triazolo-pyridine analog’s association with Akkermansia highlights structural flexibility in designing microbiota-modulating agents, though urea derivatives may prioritize different metabolic pathways .
Biologische Aktivität
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Chemical Formula : C₁₄H₁₈N₂O
- Molecular Weight : 234.31 g/mol
Pharmacological Profile
This compound has been studied for its interactions with several biological targets. Notably, it exhibits activity at various receptors and enzymes that are critical in neuropharmacology.
Key Biological Targets
| Target | Type | Function |
|---|---|---|
| Acetylcholinesterase | Enzyme | Hydrolyzes acetylcholine, terminating neurotransmission |
| Sigma Receptors | Receptor | Involved in modulating pain perception and neuroprotection |
| CCR3 Receptor | Chemokine | Mediates inflammatory responses and chemotaxis of eosinophils |
The compound's mechanism involves inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the synaptic cleft. This effect can enhance cholinergic signaling, potentially benefiting cognitive functions and neuroprotection.
Sigma Receptor Affinity
Research has demonstrated that derivatives of benzylpiperidine, including this compound, show significant affinity for sigma receptors. For example, studies indicated that certain analogues exhibit high selectivity for sigma-1 receptors with Ki values in the nanomolar range, suggesting potential applications in imaging studies and treatment of neurodegenerative diseases .
Case Studies and Research Findings
- Study on CCR3 Antagonism : A series of benzylpiperidine derivatives were evaluated for their ability to antagonize CCR3-mediated responses. The results indicated that modifications to the piperidine structure significantly enhanced binding affinity and functional antagonism against eotaxin-induced calcium mobilization in human eosinophils .
- Sigma Receptor Interaction : A study focusing on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that specific substitutions could increase affinity for sigma receptors. The most potent compounds showed selectivity ratios favoring sigma-1 over sigma-2 receptors .
- Toxicity and Safety Profile : Preliminary assessments indicate that this compound is non-carcinogenic and exhibits a favorable safety profile in acute toxicity tests .
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- For eye exposure , flush with water for 10–15 minutes and consult an ophthalmologist .
- For skin contact , wash with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .
- For ingestion , rinse the mouth (if conscious) and contact a physician immediately .
- Toxicity data are limited; assume high hazard potential and implement stringent containment measures .
Q. What synthetic methodologies are reported for synthesizing this compound?
- Methodological Answer :
- Piperidine Core Preparation : Start with benzyl-protected piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) to introduce the benzyl group at the 1-position .
- Urea Formation : React the piperidine intermediate with cyclopropyl isocyanate or via carbodiimide-mediated coupling of cyclopropylamine. Critical parameters include solvent choice (anhydrous DMF or THF), temperature (0–25°C), and stoichiometric control to avoid side reactions .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Purity Analysis : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Compare retention times with standards .
- Structural Confirmation : Employ H/C NMR to verify substituent positions and MS (ESI or EI) for molecular weight validation .
Q. How should this compound be stored to ensure stability, and what degradation products are likely?
- Methodological Answer :
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation .
- Monitor for degradation via HPLC; common byproducts include cyclopropylamine (from urea bond cleavage) or benzylpiperidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Step-Wise Optimization :
- Coupling Reaction : Screen catalysts (e.g., HOBt/DCC for amide bonds) and solvents (DMF vs. THF) to maximize efficiency.
- Temperature Control : Use low temperatures (0–5°C) to suppress side reactions during sensitive steps (e.g., isocyanate formation) .
- In-Process Monitoring : Track intermediates via TLC or inline HPLC to adjust reaction times dynamically .
Q. What strategies resolve discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer :
- Cross-Validation : Combine HPLC (quantifies UV-active impurities) with H NMR (detects non-UV-active contaminants, e.g., residual solvents).
- Elemental Analysis : Confirm stoichiometry to rule out inorganic impurities .
Q. How can stability under physiological pH and temperature be systematically evaluated?
- Methodological Answer :
- Stress Testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways .
- Kinetic Studies : Plot degradation rates vs. pH to model shelf-life under biological conditions .
Q. How should researchers address contradictory bioactivity data across studies?
- Methodological Answer :
- Batch Consistency : Verify purity and stereochemistry across batches using chiral HPLC or X-ray crystallography (if crystals are obtainable) .
- Assay Validation : Replicate experiments in multiple cell lines or enzymatic assays to rule out model-specific artifacts .
Q. What computational approaches predict metabolic pathways or receptor interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
